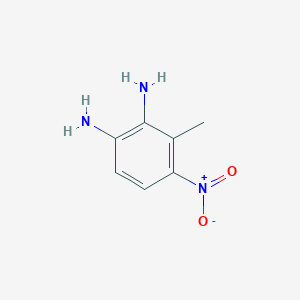

3-Methyl-4-nitro-1,2-benzenediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFCOFUHPWJOQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Substituted Aromatic Diamines

The study of aromatic amines dates back to the 19th century with the discovery of aniline (B41778). wikipedia.org Since then, the field has expanded to include a vast array of substituted aromatic diamines. wikipedia.org These compounds, characterized by a benzene (B151609) ring bearing two amino groups, have become fundamental building blocks in the creation of dyes, polymers, and pharmaceuticals. wikipedia.org The introduction of additional substituents, such as methyl and nitro groups, further functionalizes the aromatic ring, opening up new avenues for chemical transformations and applications. nasa.govlew.ro The evolution of synthetic methodologies has allowed for the precise placement of these substituents, leading to the development of a wide range of specifically tailored aromatic diamines for various industrial and research purposes. nasa.gov

Structural Classification and Nomenclature of Nitro Substituted 1,2 Benzenediamines

Nitro-substituted 1,2-benzenediamines are classified based on the number and position of the nitro groups and other substituents on the benzene (B151609) ring. teachy.appteachy.ai The nomenclature follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC). teachy.ailibretexts.org In the case of 3-Methyl-4-nitro-1,2-benzenediamine, the name indicates a benzene ring with two adjacent amino groups (1,2-benzenediamine). A methyl group is attached to the third carbon atom and a nitro group to the fourth.

The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the amino groups (-NH2), which are electron-donating, along with the methyl group (-CH3), creates a unique electronic environment on the aromatic ring. This arrangement of functional groups significantly influences the compound's reactivity and its utility in further chemical synthesis.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H9N3O2 | calpaclab.com |

| Molecular Weight | 167.17 g/mol | calpaclab.com |

| CAS Number | 95576-84-4 | calpaclab.com |

Research Significance in Advanced Chemical Synthesis and Materials Science

3-Methyl-4-nitro-1,2-benzenediamine is a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds. researchgate.netrsc.org The two adjacent amino groups can readily react with dicarbonyl compounds or their equivalents to form a variety of fused heterocyclic systems. For instance, it is a precursor in the synthesis of certain benzimidazoles, which are known for their diverse biological activities. The nitro group can be reduced to an amino group, providing an additional site for further functionalization.

In materials science, aromatic diamines are crucial monomers for the synthesis of high-performance polymers like polyimides and polyamides. nasa.gov While specific research on the direct application of this compound in materials science is not extensively documented in the provided results, related nitro-substituted phenylenediamines are used in the production of dyes for keratin (B1170402) fibers. pharmaffiliates.com The unique electronic properties conferred by the combination of nitro, methyl, and amino groups could potentially be exploited in the development of novel materials with specific optical or electronic properties.

Overview of Key Academic Research Trajectories for the Chemical Compound

Conventional and Optimized Preparative Pathways for Substituted Nitro-1,2-Benzenediamines

Traditional methods for synthesizing substituted nitro-1,2-benzenediamines often involve a multi-step process that includes nitration, reduction, and sometimes, nucleophilic substitution. These methods have been refined over time to improve yields and regioselectivity.

Precursor Nitration Techniques and Regioselectivity Control

The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. numberanalytics.com The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already present on the benzene (B151609) ring.

In the synthesis of this compound, a common precursor is 3-methylacetanilide. The nitration of 3-methylacetanilide has been shown to yield 3-methyl-4-nitroaniline (B15440) with high regioselectivity (91%). ulisboa.pt This selectivity is driven by the strong ortho, para-directing effect of the acetamido group, which overrides the weaker directing effect of the methyl group. ulisboa.pt The use of a protecting group like the acetamido group is crucial as it prevents the oxidation of the amine and modulates its activating effect. rsc.org

The nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid. numberanalytics.com Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO2+). youtube.com The reaction conditions, such as temperature and acid concentration, must be carefully controlled to prevent over-nitration and side reactions. numberanalytics.com After nitration, the protecting group can be removed by hydrolysis to yield the corresponding nitroaniline. rsc.org

Table 1: Regioselectivity in the Nitration of Substituted Anilines

| Starting Material | Major Product | Yield (%) | Reference |

| 3-Methylacetanilide | 3-Methyl-4-nitroaniline | 91 | ulisboa.pt |

| 4-Methylacetanilide | 4-Methyl-2-nitroaniline | 97 | ulisboa.pt |

| Aniline (B41778) (protected) | 4-Nitroaniline | 76 | ulisboa.pt |

| Aniline (protected) | 2-Nitroaniline | 23 | ulisboa.pt |

Catalytic Reduction of Nitro Groups to Amino Functionalities

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of benzenediamines. A variety of reducing agents and catalytic systems can be employed for this purpose. The selective reduction of one nitro group in a dinitro compound is often a key challenge.

For the synthesis of 4-nitro-o-phenylenediamine (B140028), the partial reduction of 2,4-dinitroaniline (B165453) is a common method. This can be achieved using reagents like sodium hydrosulfide (B80085) or ammonium (B1175870) sulfide. orgsyn.org Catalytic hydrogenation is another widely used and often more environmentally friendly method. numberanalytics.com Catalysts such as palladium on carbon (Pd/C) or platinum oxide are effective for this transformation. numberanalytics.com For instance, 2-methyl-6-nitroaniline (B18888) can be hydrogenated to 3-methyl-1,2-phenylenediamine in high yield using 5% Pd/C. prepchem.com

Selective reduction can also be achieved under acidic conditions. For example, the catalytic reduction of 2,4-dinitroanilines in a mixture of acetic acid, water, and sulfuric acid using a platinum-on-carbon catalyst can selectively reduce the nitro group at the 2-position. tandfonline.com Another approach involves using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel or palladium on charcoal. This method has been successfully used to reduce 2,4-dinitroaniline to 4-nitro-o-phenylenediamine. oup.comchemicalbook.com

Table 2: Catalytic Systems for Nitro Group Reduction

| Substrate | Product | Catalyst/Reagent | Yield (%) | Reference |

| 2,4-Dinitroaniline | 4-Nitro-o-phenylenediamine | Hydrazine hydrate, Pd/C | 72 | chemicalbook.com |

| 2-Methyl-6-nitroaniline | 3-Methyl-1,2-phenylenediamine | H₂, 5% Pd/C | 88.67 | prepchem.com |

| 2,4-Dinitroanilines | 2-Nitro-p-phenylenediamines | H₂, 5% Pt/C, acidic media | 45-60 | tandfonline.com |

| Aromatic Nitro Compounds | Aromatic Amines | NaBH₄ / Ni(PPh₃)₄ | Not specified | jsynthchem.com |

Nucleophilic Aromatic Substitution Strategies for Nitro Group Introduction

While electrophilic nitration is the most common method for introducing a nitro group, nucleophilic aromatic substitution (SNAr) can also be employed, particularly when the aromatic ring is activated by strong electron-withdrawing groups. libretexts.org In this reaction, a nucleophile replaces a leaving group (typically a halide) on the aromatic ring. libretexts.org

For the SNAr reaction to proceed, the ring must be electron-deficient, a condition often met by the presence of one or more nitro groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate called a Meisenheimer complex. youtube.com The stability of this intermediate is enhanced when the electron-withdrawing groups are located ortho or para to the leaving group. libretexts.org

Interestingly, the nitro group itself can act as a leaving group in some SNAr reactions. For example, the reaction of 1,2,4-trinitrobenzene (B1210296) with piperidine (B6355638) results in the displacement of a nitro group to form 2,4-dinitro-1-piperidinobenzene. rsc.org This highlights the versatility of the nitro group in aromatic chemistry, acting as both an activating group and a potential leaving group. jsynthchem.com

Advanced Synthetic Approaches and Chemo-Differentiation

Modern synthetic chemistry seeks to develop more efficient and selective reactions. This has led to the development of one-pot reactions, multicomponent reactions, and advanced functionalization techniques like directed ortho metallation.

One-Pot and Multicomponent Reactions in Diamine Synthesis

One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govacs.org These strategies combine multiple reaction steps into a single operation without the need for isolating intermediates. nih.gov

The synthesis of substituted benzimidazoles, which are structurally related to benzenediamines, often utilizes one-pot procedures. For example, o-phenylenediamine (B120857) can be condensed with various aromatic acids or aldehydes in a single step to produce a range of 2-substituted benzimidazoles. rasayanjournal.co.inresearchgate.net Catalysts such as ammonium chloride, trifluoroacetic acid, or even nano-catalysts under ultrasonic irradiation can facilitate these reactions. rasayanjournal.co.inichem.md While not directly producing this compound, these methods showcase the potential for developing one-pot strategies for related diamine systems. MCRs, which involve the combination of three or more reactants in a single step, are powerful tools for building molecular complexity. nih.govnih.gov The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that can generate diverse molecular scaffolds. acs.org

Functionalization of Aromatic Ring Systems via Directed Ortho Metallation

Directed ortho metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents.

Common DMGs include amides, carbamates, and tertiary amines. wikipedia.orgnih.gov The heteroatom in the DMG coordinates to the lithium, facilitating the deprotonation of the nearby ortho-proton. wikipedia.org This strategy offers excellent regiocontrol, often surpassing that of classical electrophilic aromatic substitution. wikipedia.org For instance, the O-carbamate group is a particularly strong DMG in DoM chemistry. nih.gov This approach has been applied to the functionalization of aniline derivatives, where a directing group can enable selective C-H activation at the ortho position. bath.ac.uk While direct application to the synthesis of this compound is not explicitly detailed in the provided context, the principles of DoM could be strategically employed to introduce substituents with high regioselectivity on a pre-existing aniline or toluidine framework.

Green Chemistry Principles in Synthetic Route Design and Optimization

Conventional nitration using a mixture of nitric and sulfuric acids is effective but environmentally problematic due to the use of strong, corrosive acids and the generation of large volumes of acidic waste. stackexchange.com Green alternatives focus on improving regioselectivity, reducing waste, and utilizing milder reaction conditions.

One promising approach is the use of solid acid catalysts, such as zeolites. Zeolites like Hβ have demonstrated high regioselectivity in the dinitration of toluene, favoring the formation of 2,4-dinitrotoluene (B133949) with excellent selectivity over other isomers. google.com The shape-selective nature of zeolites can direct the nitration to specific positions on the aromatic ring, potentially offering a pathway to the desired substitution pattern for precursors to this compound. google.com The use of solid catalysts simplifies product purification and allows for catalyst recycling, significantly reducing waste. google.com

Another green strategy involves the use of alternative nitrating agents and solvent-free conditions. For instance, bismuth nitrate (B79036) supported on various solid materials like silica (B1680970) gel or montmorillonite (B579905) clay can be an effective nitrating agent, often used under microwave irradiation to accelerate the reaction and improve yields. stackexchange.com Microwave-assisted synthesis, in general, offers advantages of shorter reaction times, reduced energy consumption, and often leads to higher yields compared to conventional heating methods. nih.gov

The table below summarizes some green nitration methods applicable to aromatic compounds.

| Nitrating System | Substrate Example | Key Green Advantage(s) |

| Zeolite Hβ / Nitric Acid / Propanoic Anhydride | Toluene | High regioselectivity, reusable catalyst, solvent-free conditions possible. google.com |

| Bismuth Nitrate / Solid Support (e.g., Clay) | Phenol | Use of a solid-supported reagent, potential for microwave-assisted reaction. stackexchange.com |

| Aqueous Sodium Dodecylsulfate / Nitric Acid | Aromatic Compounds | Mild reaction conditions, high regioselectivity in an aqueous medium. patsnap.com |

| Ammonium Nitrate / Potassium Bisulfate | Phenols | Use of a solid acid catalyst, good to excellent yields with high regioselectivity. chemicalbook.com |

The reduction of nitro groups is a fundamental step in the synthesis of aromatic amines. Traditional methods often employ stoichiometric metallic reductants like iron, tin, or zinc in acidic media, which can generate significant metal-containing waste. nih.gov

Catalytic hydrogenation is a widely used and generally cleaner alternative. Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are highly efficient for the reduction of nitro groups to amines. orgsyn.org The process generates water as the primary byproduct, making it an atom-economical and environmentally friendly choice. The selective reduction of one nitro group in a dinitro compound can often be achieved by carefully controlling reaction conditions such as hydrogen pressure, temperature, and catalyst loading.

Transfer hydrogenation offers another sustainable alternative. This method uses a hydrogen donor, such as hydrazine hydrate or sodium borohydride, in the presence of a catalyst. For example, the selective reduction of 2,4-dinitroaniline to 4-nitro-1,2-benzenediamine can be achieved with high yield using hydrazine hydrate and a Pd/C catalyst.

The following table outlines various reduction methods for nitroaromatic compounds.

| Reduction Method | Reducing Agent/Catalyst | Substrate Example | Key Green Advantage(s) |

| Catalytic Hydrogenation | H₂, Pd/C | o-Nitroaniline | High efficiency, clean byproducts (water), catalyst can be recycled. orgsyn.org |

| Transfer Hydrogenation | Hydrazine Hydrate, Pd/C | 2,4-Dinitroaniline | Avoids the use of high-pressure hydrogen gas, high selectivity. |

| Selective Reduction with Sulfides | Sodium or Ammonium Sulfide | 2,4-Dinitroaniline | A classic method for selective reduction of one nitro group in polynitro aromatics. |

| Ascorbate Ion Reduction | Ascorbic Acid | Dinitrotoluene Isomers | Use of a biodegradable and non-toxic reducing agent. |

By integrating these green chemistry principles into the synthetic design, the production of this compound and its analogs can be made more sustainable, safer, and economically viable. The focus on reusable catalysts, milder reaction conditions, and waste reduction aligns with the broader goals of modern chemical manufacturing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the electronic environment of nitrogen atoms within the molecule.

A thorough analysis of one-dimensional NMR spectra provides foundational data for the structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 4-Methyl-3-nitroaniline, in DMSO-d₆ exhibits distinct signals for the aromatic protons and the methyl group. rsc.org The aromatic protons appear as a doublet at δ 7.15 (J = 2.4 Hz), a doublet at δ 7.09 (J = 8.3 Hz), and a doublet of doublets at δ 6.80 (J = 8.2, 2.4 Hz). rsc.org The methyl protons resonate as a singlet at δ 2.31. rsc.org For 3-Methyl-4-nitrophenol, the proton signals are also well-resolved. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the spectrum of 4-Methyl-3-nitroaniline in DMSO-d₆, the carbon signals are observed at δ 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, and 18.78 (methyl carbon). rsc.org Quaternary carbons, those without attached hydrogens, often show weaker signals. youtube.com Aromatic carbons typically resonate in the range of 120-160 ppm. youtube.com

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is particularly useful for probing the electronic environment of the nitrogen atoms in the amino and nitro groups. The chemical shifts of the nitrogen atoms are sensitive to the electron-donating or -withdrawing nature of the substituents on the aromatic ring. researchgate.net Theoretical calculations can be used to predict and help assign these chemical shifts. researchgate.net

Interactive Data Table: NMR Data for this compound Analogs

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Reference |

| 4-Methyl-3-nitroaniline | DMSO-d₆ | 7.15 (d, J=2.4 Hz), 7.09 (d, J=8.3 Hz), 6.80 (dd, J=8.2, 2.4 Hz), 5.55 (s, 2H), 2.31 (s, 3H) | 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78 | rsc.org |

| 3-Methyl-4-nitrophenol | Not specified | Not specified | Not specified | chemicalbook.com |

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the directly attached carbon signals, allowing for unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure and confirming the positions of the methyl, amino, and nitro groups on the benzene ring.

For instance, in a related nitrobenzene-1,2-diamine, 2D NMR techniques were used to confirm the assignments of the ¹H and ¹³C spectra. researchgate.net

In cases where NMR signals overlap, lanthanide shift reagents can be employed to induce chemical shift changes, thereby simplifying the spectrum. These reagents coordinate to Lewis basic sites in the molecule, such as the amino groups, causing the signals of nearby protons to shift to a greater extent. This effect can help to resolve overlapping multiplets and facilitate the interpretation of complex spectra. While specific applications to this compound are not detailed in the provided search results, the principle is a standard method in NMR spectroscopy. chemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its conformation.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule containing amino, nitro, and aromatic groups will show characteristic absorption bands.

Amino (NH₂) Group: The N-H stretching vibrations typically appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is usually observed around 1600 cm⁻¹.

Nitro (NO₂) Group: The nitro group is characterized by two strong stretching vibrations: the asymmetric stretch (νas) typically between 1550 and 1500 cm⁻¹ and the symmetric stretch (νs) between 1350 and 1300 cm⁻¹. spectroscopyonline.com A scissoring vibration can also be seen between 890 and 835 cm⁻¹. spectroscopyonline.com

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are generally found above 3000 cm⁻¹. The C=C stretching vibrations of the ring appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are observed in the 650-900 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and non-polar bonds. The symmetric stretching vibration of the nitro group often gives a strong Raman signal.

Interactive Data Table: Characteristic IR Bands for Functional Groups in Aromatic Nitroamines

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Amino (NH₂) | N-H Stretch | 3300-3500 | |

| N-H Bend | ~1600 | ||

| Nitro (NO₂) | Asymmetric Stretch | 1500-1550 | spectroscopyonline.com |

| Symmetric Stretch | 1300-1350 | spectroscopyonline.com | |

| Scissoring Bend | 835-890 | spectroscopyonline.com | |

| Aromatic Ring | C-H Stretch | >3000 | |

| C=C Stretch | 1400-1600 |

The precise positions and shapes of the vibrational bands can provide information about the conformation of the molecule, including the orientation of the amino and nitro groups relative to the benzene ring. Intramolecular hydrogen bonding between an amino group and a nitro group can cause shifts in the corresponding stretching frequencies. For example, the N-H stretching frequencies can be lowered, and the bands may become broader. The planarity of the molecule and the degree of conjugation can also influence the vibrational frequencies.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectra of nitroaniline derivatives are characterized by intense absorption bands in the UV-Visible region, arising from electronic transitions within the molecule. The specific wavelengths and intensities of these absorptions are sensitive to the molecular structure and the solvent environment.

The UV-Vis spectrum of aromatic nitro compounds is dominated by the presence of the nitro group (-NO₂) acting as a powerful chromophore and the amino groups (-NH₂) acting as strong auxochromes. The interaction between the electron-donating amino groups and the electron-withdrawing nitro group across the benzene ring gives rise to significant intramolecular charge transfer (ICT) character.

The key chromophoric system is the nitrated benzene ring. The electronic transitions observed are typically:

π → π* transitions: These high-energy transitions are characteristic of the aromatic system and are usually observed in the shorter wavelength UV region.

Intramolecular Charge Transfer (ICT) transitions: These are lower-energy transitions that occur from the highest occupied molecular orbital (HOMO), primarily localized on the amino-substituted benzene ring, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the nitro group. These ICT bands are responsible for the characteristic color of nitroanilines and are highly sensitive to solvent polarity. researchgate.net

For instance, in related compounds like 4-nitroaniline, the ICT band is prominent. researchgate.net The introduction of a methyl group and an additional amino group, as in this compound, is expected to modulate the energies of these transitions. The methyl group (a weak auxochrome) and the second amino group further enhance the electron-donating capacity of the ring, likely causing a bathochromic (red) shift of the ICT absorption band to a longer wavelength compared to simpler nitroanilines. The UV-Vis spectra of related N,N-dimethyl-2-nitro-1,4-benzenediamine derivatives show strong dependence on pH, indicating the protonation state of the amino groups significantly alters the electronic structure and absorption characteristics. researchgate.net

Table 1: Typical UV-Vis Absorption Data for Related Nitroaniline Derivatives

| Compound | Solvent | λ_max (nm) | Transition Type |

|---|---|---|---|

| 4-Nitroaniline researchgate.net | Glyceline | ~380 | Intramolecular Charge Transfer (ICT) |

| N,N-Dimethyl-4-nitroaniline nist.gov | Multiple | Not specified | π → π* / ICT |

This table presents data for analogous compounds to illustrate the expected spectral characteristics.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₇H₉N₃O₂) is 167.17 g/mol . coreyorganics.com

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to form a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 168. The fragmentation of this ion provides structural information. Based on the analysis of similar nitroaromatic amines, several characteristic fragmentation pathways can be predicted: nih.govnih.gov

Loss of the Nitro Group: A primary fragmentation pathway often involves the cleavage of the C-NO₂ bond, leading to the loss of a nitro radical (•NO₂) or nitrous acid (HNO₂) from the protonated molecule.

Loss of Water: The presence of ortho-amino groups can facilitate the loss of a water molecule (H₂O).

Ring Fragmentation: Subsequent fragmentations can involve the cleavage of the aromatic ring.

For the closely related analog, 4-nitro-1,2-phenylenediamine (MW 153.14 g/mol ), ESI-MS/MS analysis of the [M+H]⁺ ion at m/z 154.06 reveals major fragment ions at m/z 137.06 (loss of NH₃) and 108.07 (loss of NO₂). nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion Formula | Fragment Lost | Description |

|---|---|---|---|

| 168 | [C₇H₁₀N₃O₂]⁺ | - | Protonated Molecular Ion [M+H]⁺ |

| 151 | [C₇H₉N₂O₂]⁺ | NH₃ | Loss of ammonia |

| 122 | [C₇H₁₀N₂]⁺ | NO₂ | Loss of nitro group |

This table is predictive, based on the structure and known fragmentation of analogous compounds.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, extensive data exists for the highly analogous compound 2-amino-4-nitroaniline (also known as 4-nitro-1,2-phenylenediamine, C₆H₇N₃O₂), which provides significant insight into the expected solid-state structure. nih.govnih.gov The analysis of this analog reveals key details about crystal packing, intermolecular forces, and molecular geometry.

The crystal structure of C-methylated nitroanilines is heavily influenced by a network of intermolecular hydrogen bonds. nih.govresearchgate.net In the case of 2-methyl-4-nitroaniline, the molecules act as both donors (via the -NH₂ group) and acceptors (via the -NO₂ group) of N—H···O hydrogen bonds. nih.govresearchgate.net This extensive hydrogen bonding links the individual molecules into a stable three-dimensional framework.

Table 3: Hydrogen Bond Geometry in Analogous C-Methylated Nitroanilines

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|

| N—H···O | ~0.86 | ~2.3-2.6 | 3.117 (3) | 169 | researchgate.net, nih.gov |

Data from 2-methyl-4-nitroaniline, a structural isomer.

The molecular geometry of this compound is defined by the arrangement of its constituent atoms. X-ray data from the analog 2-amino-4-nitroaniline (4-nitro-1,2-phenylenediamine) shows that the benzene ring is nearly planar. nih.gov The nitro group may be slightly twisted out of the plane of the aromatic ring due to steric hindrance and crystal packing forces, a common phenomenon in substituted nitrobenzenes. mdpi.com

The C-N bond lengths of the amino groups are shorter than a typical C-N single bond, indicating some degree of double bond character due to electron delocalization with the aromatic ring. Conversely, the C-N bond to the nitro group is consistent with other nitroaromatic compounds. The bond angles within the benzene ring are close to the ideal 120° for an sp² hybridized carbon but show slight distortions due to the electronic effects of the different substituents.

Table 4: Selected Crystallographic and Geometrical Data for the Analog 4-Nitro-1,2-phenylenediamine

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 3.7590 |

| b (Å) | 10.307 |

| c (Å) | 17.290 |

| α, β, γ (°) | 90.00 |

| C-NO₂ Bond Length (Å) | ~1.45 |

| C-NH₂ Bond Length (Å) | ~1.37-1.39 |

Data from the Cambridge Crystallographic Data Centre via PubChem for 4-nitro-o-phenylenediamine (CSD entry 1505065). nih.gov

Computational Chemistry and Theoretical Investigations of 3 Methyl 4 Nitro 1,2 Benzenediamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the electronic structure and properties of molecules. By approximating the electron density, DFT allows for the calculation of various molecular attributes with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Landscapes

The initial step in the computational analysis of 3-Methyl-4-nitro-1,2-benzenediamine involves geometry optimization. This process seeks to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a molecule with flexible groups like the amino and nitro substituents, multiple conformations may exist.

It is anticipated that the planar benzene (B151609) ring will be the core of the structure, with the methyl, nitro, and two amino groups attached. The orientation of the amino and nitro groups relative to the ring and to each other will define the conformational landscape. Intramolecular hydrogen bonding between an amino group and the nitro group is a likely feature influencing the most stable conformation, a phenomenon observed in related nitroanilines. The rotational barriers of the methyl and amino groups would also be a key aspect of the conformational analysis.

Based on studies of similar molecules, the geometry optimization would likely be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for such systems.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich benzene ring and the amino groups, reflecting their electron-donating nature. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group.

A smaller HOMO-LUMO gap suggests a molecule is more easily excitable and more chemically reactive. The presence of both electron-donating (amino, methyl) and electron-withdrawing (nitro) groups on the benzene ring is expected to narrow the HOMO-LUMO gap compared to unsubstituted benzene. This is due to the raising of the HOMO energy by the donor groups and the lowering of the LUMO energy by the acceptor group.

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (based on related isomers)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

Note: These values are estimations based on computational studies of closely related isomers and may vary depending on the specific computational method and basis set used.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface is expected to show a high negative potential around the oxygen atoms of the nitro group, making them the most likely sites for electrophilic interaction. The hydrogen atoms of the amino groups would exhibit a positive potential, rendering them susceptible to nucleophilic attack. The aromatic ring itself will likely display a nuanced potential distribution due to the competing effects of the substituent groups.

Spectroscopic Parameter Prediction and Validation against Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the accuracy of the theoretical model.

Computational NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations of NMR chemical shifts (δ) and coupling constants (J) can aid in the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose within the DFT framework.

A study on a series of nitrobenzene-1,2-diamines demonstrated that theoretical values for ¹H and ¹³C chemical shifts, calculated at the B3LYP/6-311++G(d,p) level, show good agreement with experimental data. researchgate.net For this compound, similar accuracy would be expected.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (relative to TMS)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |

| C1-NH₂ | 120-125 | H of NH₂ | 4.5-5.0 |

| C2-NH₂ | 130-135 | H of NH₂ | 5.0-5.5 |

| C3-CH₃ | 115-120 | H of CH₃ | 2.0-2.5 |

| C4-NO₂ | 140-145 | - | - |

| C5 | 110-115 | H5 | 6.5-7.0 |

| C6 | 125-130 | H6 | 7.0-7.5 |

| CH₃ | 15-20 | - | - |

Note: These are estimated ranges based on data for analogous compounds. Actual values will depend on the specific molecular conformation and solvent effects.

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in experimental spectra.

For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amino groups (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the NO₂ group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and the C-H stretching of the methyl group and aromatic ring (around 2900-3100 cm⁻¹). A normal mode analysis would further detail the specific atomic motions associated with each calculated vibrational frequency.

Reaction Mechanism Elucidation via Computational Pathways

The elucidation of reaction mechanisms through computational methods provides a molecular-level understanding of how chemical transformations occur. For a substituted o-phenylenediamine (B120857) like this compound, a primary area of investigation involves its role as a precursor in the synthesis of heterocyclic compounds, most notably benzimidazoles. The condensation reaction between an o-phenylenediamine and a carbonyl compound (such as an aldehyde or carboxylic acid) is a fundamental method for forming the benzimidazole (B57391) ring system. researchgate.netmdpi.com

Computational chemistry, particularly using Density Functional Theory (DFT), enables the detailed mapping of the potential energy surface for such reactions. This process involves:

Geometry Optimization: Calculating the lowest-energy structure for all relevant species, including reactants, intermediates, transition states, and products.

Transition State (TS) Searching: Identifying the specific geometry of the highest energy point along the reaction coordinate that connects reactants to products. This is the energetic barrier that must be overcome for the reaction to proceed.

Frequency Calculations: Performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: Determining the relative electronic and Gibbs free energies of each structure on the pathway. The difference in energy between the reactants and the transition state defines the activation energy (Ea), a critical factor in determining reaction kinetics.

For the reaction of this compound with an aldehyde, a computational study would typically model a stepwise mechanism. This would likely involve the initial nucleophilic attack of one amino group on the carbonyl carbon, followed by intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring. Each step would be characterized by its own transition state and energy barrier. Quantum chemical models, such as those employing the B3LYP functional with basis sets like 6-311G, are standard for these investigations. nih.gov

The data below illustrates the type of information that would be generated from a DFT study on a hypothetical reaction pathway, such as the condensation of this compound with formaldehyde (B43269) to form the corresponding benzimidazole.

Table 1: Illustrative Energy Profile for a Hypothetical Benzimidazole Synthesis Note: The values presented are for illustrative purposes to demonstrate the output of a computational study, as specific experimental or theoretical data for this reaction was not found in the reviewed literature.

| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| R | Reactants (Diamine + Aldehyde) | 0.0 | 0.0 |

| TS1 | Transition State for C-N bond formation | +15.2 | +16.5 |

| INT1 | Hemiaminal Intermediate | -5.8 | -4.9 |

| TS2 | Transition State for Cyclization | +20.1 | +21.0 |

| INT2 | Cyclic Intermediate | -12.3 | -11.5 |

| TS3 | Transition State for Dehydration | +25.6 | +26.8 |

Structure-Reactivity Relationship Studies through Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the calculated electronic structure of a molecule that provide insight into its stability, reactivity, and electronic properties. These descriptors are crucial for establishing structure-reactivity relationships without explicitly modeling a full reaction. For this compound, these descriptors can predict its behavior in various chemical environments. Standard DFT methods, such as B3LYP/6-31G(d,p), are commonly used to calculate these properties. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the two amino groups.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. The presence of the electron-withdrawing nitro group will significantly lower the LUMO energy and localize it in that region of the molecule.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the charge distribution around a molecule. It is an invaluable tool for predicting where a molecule is susceptible to electrophilic and nucleophilic attack.

Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, which are prone to attack by electrophiles. In this compound, these would be centered on the oxygen atoms of the nitro group and to a lesser extent, the nitrogen atoms of the amino groups.

Positive Potential Regions (Blue): Indicate electron-poor areas, which are susceptible to attack by nucleophiles. These would be found around the hydrogen atoms of the amino groups.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and bonding within a molecule. It examines charge delocalization and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. For the title compound, NBO analysis could quantify the delocalization of the lone pair electrons from the amino groups into the aromatic ring and the strong electron-withdrawing effect of the nitro group. nih.gov

Table 2: Key Quantum Chemical Descriptors and Their Significance Note: This table describes the descriptors and their general interpretation. Specific calculated values for this compound are not available in the surveyed literature.

| Descriptor | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Indicates electron-donating ability. Higher values correlate with stronger donation. |

| LUMO Energy | ELUMO | Indicates electron-accepting ability. Lower values correlate with stronger acceptance. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO. Relates to chemical reactivity and kinetic stability. |

| Ionization Potential | IP | ≈ -EHOMO. The energy required to remove an electron. |

| Electron Affinity | EA | ≈ -ELUMO. The energy released when an electron is added. |

| Electronegativity | χ | ≈ (IP + EA) / 2. Measures the power of an atom/group to attract electrons. |

| Chemical Hardness | η | ≈ (IP - EA) / 2. Measures resistance to change in electron distribution. |

Applications As Strategic Chemical Intermediates and Synthetic Building Blocks

Precursors for Advanced Organic Materials

The specific arrangement of functional groups in 3-methyl-4-nitro-1,2-benzenediamine makes it a suitable starting material for the synthesis of advanced organic materials with tailored properties.

Substituted o-phenylenediamines are crucial monomers in the production of high-performance polymers. While direct evidence for the use of this compound in widely commercialized polymers is not extensively documented, its structural motifs are found in polymers with exceptional thermal and chemical stability. For instance, aromatic diamines are key components in the synthesis of polybenzimidazoles (PBIs), a class of polymers known for their high-temperature resistance and mechanical strength. The general synthesis of PBIs involves the condensation of an aromatic tetraamine (B13775644) with a dicarboxylic acid or its derivative. Aromatic diamines like this compound can be envisioned as precursors to the necessary tetraamine monomers after reduction of the nitro group and introduction of another amino group.

Furthermore, aromatic polyamides, such as Kevlar, are synthesized from aromatic diamine monomers. Kevlar, a para-aramid, is produced from 1,4-phenylene-diamine and terephthaloyl chloride. wikipedia.org The structural characteristics of this compound suggest its potential, after appropriate functional group modifications, as a monomer to create specialty polyamides with modified properties imparted by the methyl and nitro substituents. The presence of the methyl group could enhance solubility and processability, while the nitro group, after conversion to other functionalities, could introduce specific properties like altered dyeability or reactivity.

The oxidative polymerization of phenylenediamine derivatives leads to the formation of polymers with interesting electrical and optical properties. arabjchem.orgresearchgate.net The polymerization of 2-methyl-m-phenylenediamine has been shown to produce polymers with molecular weights ranging from 5,400 to 10,400 Da, which can be effective adsorbents for dyes. researchgate.net

Table 1: Examples of High-Performance Polymers Derived from Aromatic Diamines

| Polymer Class | Monomer Type | Key Properties |

| Polybenzimidazoles (PBIs) | Aromatic tetraamines | High thermal stability, chemical resistance |

| Aromatic Polyamides (Aramids) | Aromatic diamines | High tensile strength, heat resistance |

| Polyphenylenediamines | Phenylenediamine derivatives | Electrical conductivity, electrochromism |

The rigid, rod-like structure inherent in many derivatives of phenylenediamine makes them suitable candidates for the synthesis of liquid crystalline materials. colorado.edu While specific studies on liquid crystals derived directly from this compound are not prevalent, the broader class of o-phenylenediamine (B120857) derivatives has been explored for this purpose. The introduction of various functional groups onto the phenylenediamine core allows for the fine-tuning of mesophase behavior. nih.govmdpi.com For example, the synthesis of molecules with Schiff base linking units and different terminal groups attached to a phenylenediamine core can lead to materials exhibiting nematic liquid crystal phases. nih.gov The presence of a nitro group can, in some cases, induce or enhance liquid crystalline properties. nih.gov Therefore, this compound could serve as a valuable starting material for designing novel liquid crystalline compounds, where the methyl and nitro groups would influence the molecular packing and, consequently, the liquid crystalline phase behavior. rsc.orgnih.gov

Intermediates in Fine Chemical and Specialty Chemical Manufacturing

This compound is a key intermediate in the synthesis of various fine and specialty chemicals, owing to the reactivity of its amino and nitro functionalities.

Aromatic diamines and their derivatives are foundational components in the synthesis of a wide array of dyes and pigments. epa.gov The amino groups of this compound can be readily diazotized and coupled with various aromatic compounds to produce azo dyes. The specific color of the resulting dye would be influenced by the substitution pattern on the benzene (B151609) ring, including the methyl and nitro groups. While direct synthesis of commercial dyes from this specific diamine is not widely reported, related structures like 4-nitro-m-phenylenediamine sulfate (B86663) are used in hair dyeing formulations. google.com The synthesis of reactive dyes for textiles has also been demonstrated using derivatives of N,N-diethyl-3-methylbenzamide, which involves nitration and reduction steps reminiscent of the functional groups present in this compound. researchgate.net

The adjacent amino groups of this compound make it an excellent precursor for the synthesis of various heterocyclic compounds, particularly quinoxalines. nih.govnih.govencyclopedia.pub Quinoxalines, also known as benzopyrazines, are formed by the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub The substituents on the o-phenylenediamine ring, in this case, a methyl and a nitro group, become incorporated into the final quinoxaline (B1680401) structure, thereby influencing its chemical and physical properties. nih.gov The synthesis of quinoxaline derivatives can be achieved through various methods, including condensation with cinnamils or via a one-pot reduction and subsequent tandem condensation. nih.govnih.gov

Table 2: Synthesis of Quinoxalines from o-Phenylenediamine Derivatives

| Reactants | Reaction Conditions | Product |

| o-Phenylenediamine derivative, 1,2-dicarbonyl compound | Catalytic I2 in DMSO or refluxing acetic acid | Substituted quinoxaline |

| 2-Nitroaniline derivative, hydrazine (B178648), 1,2-dicarbonyl compound | Graphene oxide catalyst | Substituted quinoxaline |

Furthermore, the reaction of o-phenylenediamines with nitrosating species can lead to the formation of benzotriazole (B28993) derivatives. rsc.org This reaction forms the basis for some analytical methods.

Role in Analytical Chemistry Methodologies

Derivatives of o-phenylenediamine have found applications in analytical chemistry, particularly in the development of fluorescent and colorimetric sensors. chemicalbook.com The principle behind this application often involves the oxidation of the o-phenylenediamine to a fluorescent derivative, such as a 2,3-diaminophenazine. chemicalbook.com The presence of substituents on the aromatic ring can modulate the fluorescence properties of the resulting product.

Additionally, o-phenylenediamine derivatives can be used as reagents for the detection of various analytes. For example, they can react with nitric oxide to form benzotriazoles, a reaction that can be monitored by fluorescence. rsc.orgresearchgate.net The detection limits for o-phenylenediamine using certain analytical procedures can be as low as nanograms per sample. osha.gov While specific analytical methods employing this compound are not extensively detailed, its structural similarity to other o-phenylenediamines suggests its potential for use in the development of new analytical reagents and sensors. nih.gov

Derivatization Reagent for Selective Detection and Quantification (e.g., α-Dicarbonyl Compounds)

This compound is a valuable strategic chemical intermediate that serves as a derivatization reagent, particularly for the selective detection and quantification of α-dicarbonyl compounds. This application is crucial in fields such as food science and clinical chemistry, where the presence and concentration of α-dicarbonyls like glyoxal (B1671930) (GO) and methylglyoxal (B44143) (MGO) are of significant interest due to their role as precursors to advanced glycation end products (AGEs).

The primary mechanism of action involves the reaction of the adjacent amino groups of this compound with the two carbonyl groups of an α-dicarbonyl compound. This condensation reaction results in the formation of a stable and highly conjugated quinoxaline derivative. The presence of the nitro group on the benzene ring and the inherent aromaticity of the quinoxaline structure typically enhance the ultraviolet (UV) or fluorescence spectroscopic properties of the resulting derivative, enabling sensitive detection by chromatographic methods.

A study on the determination of α-dicarbonyl compounds in snack foods utilized a closely related compound, 4-nitro-1,2-phenylenediamine, for pre-column derivatization in high-performance liquid chromatography (HPLC). sielc.comnih.gov In this method, the derivatization of GO and MGO was achieved by incubating the sample with a methanolic solution of the reagent. sielc.comnih.gov The resulting quinoxaline derivatives were then separated on a C18 column and detected by a UV/VIS detector. sielc.com It is chemically reasonable to expect that this compound would react in a similar manner, yielding 6-methyl-7-nitro-quinoxaline derivatives, which would also be amenable to HPLC-UV analysis. The reaction is advantageous because it converts small, highly reactive, and often non-chromophoric α-dicarbonyls into larger, more stable, and easily detectable molecules. mdpi.com

The general reaction for the derivatization of glyoxal and methylglyoxal with this compound is depicted below:

Reaction with Glyoxal: this compound + Glyoxal → 6-Methyl-7-nitroquinoxaline

Reaction with Methylglyoxal: this compound + Methylglyoxal → 2,6-Dimethyl-7-nitroquinoxaline

The table below summarizes findings from a study using 4-nitro-1,2-phenylenediamine, which are indicative of the potential application of its 3-methyl derivative.

Table 1: HPLC Determination of α-Dicarbonyls using a Nitro-phenylenediamine Derivatizing Agent

| Analyte | Derivatization Reagent | Chromatographic Method | Detection | Application | Reference |

|---|---|---|---|---|---|

| Glyoxal (GO) | 4-Nitro-1,2-phenylenediamine | HPLC with Inertsil ODS-3 column | UV/VIS at 254 nm | Quantification in snack foods | sielc.comnih.gov |

| Methylglyoxal (MGO) | 4-Nitro-1,2-phenylenediamine | HPLC with Inertsil ODS-3 column | UV/VIS at 254 nm | Quantification in snack foods | sielc.comnih.gov |

This derivatization strategy provides a robust and sensitive method for the quantification of harmful α-dicarbonyl compounds in complex matrices.

Application in Chromatographic Separation Techniques

Beyond its role as a derivatization reagent, this compound and structurally similar compounds have applications within chromatographic separation techniques themselves. While direct use of this compound as a stationary phase or mobile phase additive is not extensively documented, its chemical properties suggest potential utility in various chromatographic applications.

Aromatic amines and nitroaromatic compounds are frequently analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography (GC). For instance, various nitro-substituted phenylenediamines can be separated and analyzed using RP-HPLC with a C18 or a specialized reverse-phase column like Newcrom R1, often with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.comsielc.com This indicates that this compound itself can be effectively separated and quantified by these standard chromatographic methods.

The functional groups present in this compound—the aromatic ring, the nitro group, and the amino groups—provide multiple sites for interaction, which could be exploited in the design of chromatographic stationary phases. For example, these groups can participate in π-π stacking, hydrogen bonding, and dipole-dipole interactions. Such interactions are critical for the separation of analytes, especially in the context of:

Chiral Chromatography: The rigid structure and potential for multiple interaction sites make aromatic diamines potential precursors for chiral selectors when appropriately functionalized and immobilized on a solid support. nih.gov

Affinity Chromatography: The amino groups can be used to covalently attach the molecule to a chromatographic support, creating a stationary phase with specific affinity for certain analytes.

While specific research on the application of this compound in these advanced chromatographic roles is limited, the analysis of similar compounds provides a framework for its potential chromatographic behavior and utility.

Table 2: Chromatographic Analysis of Related Phenylenediamine Compounds

| Compound | Chromatographic Technique | Column | Mobile Phase/Conditions | Purpose of Analysis | Reference |

|---|---|---|---|---|---|

| 2-Nitro-1,4-phenylenediamine | RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Separation and Pharmacokinetics | sielc.com |

| 4-Nitro-1,2-phenylenediamine | RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Separation and Pharmacokinetics | sielc.com |

| p-Phenylenediamine | GC-MS | - | Derivatization with benzaldehyde | Quantification in hair dyes |

The established methods for analyzing related nitroanilines and phenylenediamines underscore the amenability of this compound to chromatographic analysis and hint at its potential as a versatile building block for the development of novel chromatographic materials.

Future Research Directions and Emerging Scientific Paradigms

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of efficient and selective synthetic routes is paramount to the wider application of 3-Methyl-4-nitro-1,2-benzenediamine. Future research will likely focus on novel catalytic systems that offer improvements in yield, selectivity, and reaction conditions over traditional methods.

Current synthetic strategies for nitroanilines often involve harsh conditions, such as high temperatures and pressures, or the use of strong acids, which can lead to environmental concerns and complex purification processes. google.com Research into alternative catalysts is crucial. For instance, the use of bifunctional organocatalysts derived from chiral diamines has shown promise in various asymmetric reactions, suggesting a potential avenue for the enantioselective synthesis of related structures. mdpi.com The development of heterogeneous catalysts, such as those based on supported metal nanoparticles, could offer advantages in terms of reusability and ease of separation. mdpi.com For example, Cu-Pd bimetallic catalysts have demonstrated high activity in the synthesis of benzimidazoles from o-nitroaniline, a related transformation. mdpi.com

Future investigations could explore:

Transition Metal Catalysis: Investigating a broader range of transition metal catalysts (e.g., palladium, copper, nickel) for C-N bond formation and nitro group reduction steps, potentially leading to milder reaction conditions and improved functional group tolerance.

Organocatalysis: Designing and synthesizing novel chiral organocatalysts to achieve enantioselective synthesis of derivatives of this compound, which could be valuable for pharmaceutical applications.

Biocatalysis: Exploring the use of enzymes for the selective synthesis of the target molecule or its precursors, offering a potentially greener and more sustainable approach.

Investigation of Advanced Functional Materials Incorporating the Chemical Compound's Scaffold

The unique structural features of this compound, including the presence of amino and nitro groups on an aromatic ring, make it an attractive building block for the synthesis of advanced functional materials. These materials could find applications in electronics, sensing, and polymer science.

The o-phenylenediamine (B120857) moiety is a well-known precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with diverse biological activities and material properties. jocpr.com By incorporating the 3-methyl and 4-nitro substituents, the electronic and steric properties of the resulting benzimidazole (B57391) can be fine-tuned. Furthermore, the amino groups can be used for polymerization reactions, leading to the formation of functional polymers. For instance, hypercrosslinked polymers (HCPs) synthesized from phenylenediamine monomers have shown potential as adsorbents for environmental remediation. researchgate.net The presence of the nitro group can also be exploited for creating materials with specific electronic or optical properties. For example, polyaniline-based composites have been used for the detection of nitroaromatic compounds. mdpi.com

Future research in this area could focus on:

Conducting Polymers: Synthesizing and characterizing polymers derived from this compound to explore their potential as conducting materials, antistatic coatings, or components in electronic devices.

Fluorescent Sensors: Developing novel fluorescent sensors based on the compound's scaffold for the detection of specific analytes. The inherent fluorescence properties of related conjugated hypercrosslinked polymers containing phenylenediamine derivatives suggest this is a promising direction. nih.gov

High-Performance Polymers: Incorporating the rigid and functionalized diamine into polymer backbones to enhance thermal stability, mechanical strength, and other desirable properties for applications in aerospace and other demanding fields.

Integration of Machine Learning and AI in Predicting Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. These powerful computational tools can be employed to predict the reactivity, properties, and potential applications of molecules like this compound and its derivatives, thereby accelerating the discovery and design of new materials and processes.

ML models can be trained on large datasets of chemical information to identify complex structure-property relationships that may not be apparent through traditional analysis. rsc.orgresearchgate.net For instance, ML algorithms have been successfully used to predict the impact sensitivity of nitroaromatic explosives by analyzing molecular properties derived from quantum chemical calculations. researchgate.netresearchgate.netrsc.org This approach could be adapted to predict the reactivity and stability of this compound under various conditions. Furthermore, AI can assist in designing synthetic routes by predicting the outcomes of different reactions and identifying optimal conditions. arxiv.orgresearchgate.net

Key areas for future research include:

Property Prediction: Developing and validating ML models to accurately predict key properties of this compound and its derivatives, such as solubility, melting point, and electronic properties.

Reactivity Modeling: Using ML to predict the regioselectivity and stereoselectivity of reactions involving this compound, guiding the synthesis of specific target molecules.

De Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold with desired properties for specific applications.

| Machine Learning Application | Predicted Property/Outcome | Potential Impact |

| Quantitative Structure-Property Relationship (QSPR) | Solubility, Melting Point, Boiling Point | Faster screening of derivatives with desired physical properties. |

| Reactivity Prediction | Site of reaction, reaction rate, product distribution | Optimization of synthetic routes and reduction of experimental effort. |

| Generative Models | Novel molecular structures with enhanced properties | Discovery of new functional materials and drug candidates. |

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic methods. This involves minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency.

Traditional nitration reactions often rely on the use of concentrated nitric and sulfuric acids, which are corrosive and generate significant amounts of acidic waste. google.com Alternative nitration methods that avoid these harsh reagents are highly desirable. Similarly, the reduction of the nitro group often employs stoichiometric reducing agents that produce large amounts of byproducts. Catalytic hydrogenation is a cleaner alternative, but developing robust and selective catalysts remains a challenge. mdpi.comgoogle.comgoogle.com

Future research directions for sustainable synthesis include:

Green Solvents: Exploring the use of water, supercritical fluids, or ionic liquids as reaction media to replace volatile and toxic organic solvents.

Catalytic Nitration: Investigating solid acid catalysts or other heterogeneous catalysts for the nitration step to simplify purification and minimize waste.

Catalytic Hydrogenation: Developing highly selective and reusable catalysts for the reduction of the nitro group in the presence of other functional groups. The use of transfer hydrogenation with more benign hydrogen donors is also a promising area. cardiff.ac.uk

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound to improve safety, efficiency, and scalability.

Synergistic Experimental and Computational Studies for Deeper Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. A synergistic approach that combines experimental investigations with computational modeling can provide detailed insights into the intricate steps of chemical transformations.

Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) can be used to monitor reaction progress and identify intermediates. cardiff.ac.uk Kinetic studies can provide information about reaction rates and the factors that influence them. On the other hand, computational methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and visualize transition states. nih.govmdpi.com The combination of these approaches has been successfully applied to study the properties and reactivity of related diaminobenzenes and nitroaromatic compounds. nih.govresearchgate.net

Future research should focus on:

Mechanistic Elucidation: Combining experimental and computational methods to elucidate the detailed mechanisms of key reactions in the synthesis of this compound, such as the nitration and reduction steps.

Catalyst Design: Using computational modeling to design more efficient and selective catalysts by understanding the interactions between the catalyst, reactants, and intermediates at the molecular level.

Spectroscopic Correlation: Correlating experimental spectroscopic data with calculated properties to provide a more complete picture of the electronic structure and bonding in the molecule and its reaction intermediates.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new technologies and a deeper understanding of fundamental chemical principles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Methyl-4-nitro-1,2-benzenediamine, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves the reduction of nitro precursors using stannous chloride (SnCl₂) in ethanol under reflux conditions (75°C for 5–7 hours). Reaction progress should be monitored via TLC, followed by alkaline workup (10% NaOH) and extraction with ethyl acetate. Purification under reduced pressure is recommended to isolate the product. Optimizing stoichiometry (e.g., 7:1 molar ratio of SnCl₂·2H₂O to nitro precursor) and maintaining strict temperature control can enhance yield .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy for structural elucidation of substituent positions.

- IR spectroscopy to confirm nitro (-NO₂) and amine (-NH₂) functional groups.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (e.g., COD entry 2238172) to resolve crystal structures and hydrogen-bonding interactions, as demonstrated for related nitrobenzenediamine derivatives .

Q. What precautions are necessary when handling unstable intermediates like this compound?

- Methodological Answer : Due to oxidative instability:

- Conduct reactions under inert atmospheres (N₂/Ar).

- Store intermediates at 2–8°C and use immediately in subsequent steps.

- Avoid prolonged exposure to light or moisture. Purge solvents with inert gases to minimize degradation .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., -NO₂) influence the reactivity of 1,2-benzenediamine derivatives in oxidative condensation reactions?

- Methodological Answer : The nitro group’s electron-withdrawing nature reduces nucleophilicity of adjacent amine groups, slowing oxidative condensation. For example, reactions with 4-nitro-1,2-benzenediamine require elevated temperatures (e.g., 60–80°C) compared to electron-rich analogs (e.g., 4-methyl derivatives), which proceed at room temperature. Catalytic iodine (I₂) in aqueous acetic acid accelerates these reactions by promoting intermediate radical formation .

Q. How can solvent-solute interactions affect the synthesis and purification of this compound?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly impact solubility and reaction rates. For instance:

- Ethanol facilitates nitro reduction due to its moderate polarity and ability to stabilize SnCl₂.

- Ethyl acetate is optimal for extraction post-reduction, as it minimizes co-solubility of inorganic byproducts.

- Binary solvent systems (e.g., ethanol/water) can modulate crystallization kinetics, as shown in studies on methyl-substituted benzenediamine derivatives .

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points) for nitrobenzenediamine derivatives?

- Methodological Answer : Conflicting data may arise from impurities or polymorphic forms. To address this:

- Reproduce synthesis under rigorously controlled conditions (e.g., inert atmosphere, standardized heating rates).

- Validate purity via HPLC or GC-MS.

- Compare crystallographic data (e.g., unit cell parameters) with literature standards, as demonstrated for 4-nitro--(pyridin-4-ylmethylidene)benzene-1,2-diamine .

Q. How does regiochemistry (e.g., 3-methyl vs. 4-nitro substitution) affect the compound’s electronic properties and applications?

- Methodological Answer : Substituent position alters electron density distribution:

- The 4-nitro group directs electrophilic attacks to specific ring positions, influencing reactivity in heterocyclic synthesis (e.g., imidazole derivatives).

- Methyl groups at the 3-position enhance steric hindrance, potentially reducing aggregation in solution-phase reactions. Computational modeling (DFT) or UV-Vis spectroscopy can quantify these electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.